molecular formula C19H23N3O2 B4504942 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N~1~-phenethylacetamide

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N~1~-phenethylacetamide

Cat. No.: B4504942
M. Wt: 325.4 g/mol
InChI Key: FFFRQYDOENMILM-UHFFFAOYSA-N
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Description

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N~1~-phenethylacetamide is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2-phenylethyl)acetamide is 325.17902698 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiotonic Applications

Research has demonstrated that compounds structurally related to "2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2-phenylethyl)acetamide" exhibit significant cardiotonic activity. A study by Robertson et al. (1986) discovered a potent positive inotrope effect in dogs, highlighting the therapeutic potential of these compounds in cardiac insufficiency conditions. The study also emphasized the oral activity and long-lasting effects of specific analogues, underscoring their significance in developing new cardiotonic agents (Robertson et al., 1986).

Synthesis and Chemical Properties

Galeazzi et al. (1996) explored the synthesis of diastereomerically pure pyrrolidin-2-ones via intramolecular cyclization, showcasing the versatility of these compounds in generating biologically active amino acids. This study provides insights into the chemical behavior and synthesis pathways of compounds with a core structure similar to the one , offering avenues for the development of new pharmaceuticals (Galeazzi et al., 1996).

Antimicrobial Activity

A series of compounds derived from a starting material related to the target compound were synthesized and tested for their antimicrobial properties by Hossan et al. (2012). The study found that many of these derivatives exhibited good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This research underscores the potential of such compounds in the development of new antimicrobial agents (Hossan et al., 2012).

Pharmaceutical Patent Landscape

Habernickel (2002) provided an overview of the patent landscape for compounds including pyridazino(4,5-b)indole-1-acetamide derivatives, highlighting their diverse therapeutic applications such as cardiac, neuroprotective, dermatological, and cytostatic activities. This review illustrates the broad interest in and potential applications of such compounds in the pharmaceutical industry (Habernickel, 2002).

Properties

IUPAC Name

2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-18(20-12-11-15-7-3-1-4-8-15)14-22-19(24)13-16-9-5-2-6-10-17(16)21-22/h1,3-4,7-8,13H,2,5-6,9-12,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFRQYDOENMILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N~1~-phenethylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N~1~-phenethylacetamide
Reactant of Route 3
Reactant of Route 3
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N~1~-phenethylacetamide
Reactant of Route 4
Reactant of Route 4
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N~1~-phenethylacetamide
Reactant of Route 5
Reactant of Route 5
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N~1~-phenethylacetamide
Reactant of Route 6
Reactant of Route 6
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N~1~-phenethylacetamide

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